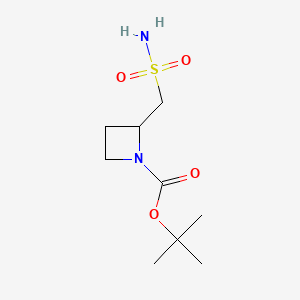

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18067680

Molecular Formula: C9H18N2O4S

Molecular Weight: 250.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O4S |

|---|---|

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-4-7(11)6-16(10,13)14/h7H,4-6H2,1-3H3,(H2,10,13,14) |

| Standard InChI Key | SVCBAORJQOGHDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CS(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate belongs to the azetidine family, characterized by a four-membered saturated ring containing one nitrogen atom. Its molecular formula is C₉H₁₈N₂O₄S, with a molecular weight of 250.32 g/mol. The IUPAC name reflects three key structural components:

-

A tert-butyl group attached to a carboxylate moiety, enhancing steric bulk and metabolic stability.

-

A sulfamoylmethyl (–CH₂–SO₂–NH₂) substituent at the 2-position of the azetidine ring, contributing to hydrogen-bonding potential and enzyme interaction.

-

The azetidine core, a strained ring system that influences conformational dynamics and binding affinity .

The compound’s stereochemistry and electronic properties are critical for its reactivity. The sulfamoyl group’s electron-withdrawing nature polarizes adjacent bonds, while the tert-butyl carbamate acts as a protective group during synthetic modifications.

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl 2-(sulfamoylmethyl)azetidine-1-carboxylate typically involves a multi-step protocol:

-

Azetidine Ring Formation: Starting from azetidine derivatives, such as tert-butyl 2-(aminomethyl)azetidine-1-carboxylate, which undergoes functionalization at the 2-position.

-

Sulfamoylation: Reaction with sulfamoyl chloride (H₂N–SO₂–Cl) under controlled basic conditions (e.g., using triethylamine or pyridine) to introduce the sulfamoylmethyl group.

Key Reaction Conditions:

-

Temperature: 0–25°C to prevent side reactions.

-

Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.

-

Yield: Reported yields range from 45% to 65%, depending on purification methods.

Structural Characterization

Analytical data confirm the compound’s identity:

-

NMR Spectroscopy:

-

¹H NMR: Signals at δ 1.42 ppm (tert-butyl, 9H), δ 3.55–3.70 ppm (azetidine ring protons), and δ 4.10 ppm (sulfamoylmethyl –CH₂–).

-

¹³C NMR: Peaks at 28.2 ppm (tert-butyl carbons), 80.1 ppm (carbonyl carbon), and 54.3 ppm (azetidine ring carbons).

-

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 251.1 [M+H]⁺.

Comparative Analysis with Analogues

The tert-butyl carbamate group in this compound enhances stability compared to unprotected azetidines. For instance:

| Property | Tert-Butyl 2-(Sulfamoylmethyl)azetidine-1-carboxylate | 3,5-Di(trifluoromethyl)aniline |

|---|---|---|

| Solubility | Low in water; soluble in DMSO | High in organic solvents |

| Metabolic Stability | High (tert-butyl group reduces oxidation) | Moderate |

| Bioactivity | Enzyme inhibition potential | Building block for fluorinated drugs |

Future Research Directions

-

Synthetic Optimization: Improving yields via catalyst screening (e.g., Pd-mediated couplings) or flow chemistry.

-

Biological Screening: Testing against kinase panels (e.g., BRAF, CDK9) and metabolic enzymes.

-

Drug Delivery: Encapsulation in nanoparticles to enhance bioavailability, given the compound’s low aqueous solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume